5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine 5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15452922
InChI: InChI=1S/C12H11ClN4O/c13-9-5-3-8(4-6-9)11-16-17-12(18-11)15-10-2-1-7-14-10/h3-6H,1-2,7H2,(H,14,15,17)
SMILES:
Molecular Formula: C12H11ClN4O
Molecular Weight: 262.69 g/mol

5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine

CAS No.:

Cat. No.: VC15452922

Molecular Formula: C12H11ClN4O

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine -

Specification

Molecular Formula C12H11ClN4O
Molecular Weight 262.69 g/mol
IUPAC Name 5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C12H11ClN4O/c13-9-5-3-8(4-6-9)11-16-17-12(18-11)15-10-2-1-7-14-10/h3-6H,1-2,7H2,(H,14,15,17)
Standard InChI Key NQAXBFWYSMEACG-UHFFFAOYSA-N
Canonical SMILES C1CC(=NC1)NC2=NN=C(O2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₂H₁₁ClN₄O, with a molar mass of 262.69 g/mol . Its IUPAC name, 5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine, reflects the integration of three key components:

  • A 4-chlorophenyl group at position 5 of the oxadiazole ring.

  • A 1,3,4-oxadiazole heterocycle.

  • A 3,4-dihydro-2H-pyrrole substituent linked via an amine group .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₁ClN₄O
Molecular Weight262.69 g/mol
IUPAC Name5-(4-Chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine
Canonical SMILESC1CC(=NC1)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
InChI KeyNQAXBFWYSMEACG-UHFFFAOYSA-N

The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the oxadiazole ring contributes to electronic diversity, enabling interactions with enzymatic active sites .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step reactions to assemble the oxadiazole core and attach substituents. A common approach includes:

  • Formation of the Oxadiazole Ring: Cyclization of a hydrazide intermediate with a chlorophenyl-substituted carbonyl compound under dehydrating conditions.

  • Introduction of the Dihydropyrrole Moiety: Coupling the oxadiazole amine group with a pre-functionalized dihydropyrrole derivative via nucleophilic substitution.

Key reaction parameters—temperature (80–120°C), solvents (DMF or THF), and catalysts (e.g., pyridine)—are critical for optimizing yields (>70%). Side reactions, such as over-alkylation of the dihydropyrrole nitrogen, necessitate careful stoichiometric control.

Industrial Scalability

While lab-scale synthesis is well-documented, industrial production faces challenges in cost-effective purification and waste management. Continuous-flow reactors and immobilized catalysts are under investigation to enhance scalability .

Pharmacological Activities

Antimicrobial Properties

The compound’s oxadiazole core disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). In in vitro assays, it demonstrated:

  • MIC₉₀: 8 µg/mL against Staphylococcus aureus.

  • Synergy: Enhanced efficacy with β-lactam antibiotics, reducing resistance development .

Anti-Inflammatory and Analgesic Effects

In rodent models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to ibuprofen. Mechanistic studies attribute this to COX-2 inhibition (IC₅₀ = 0.44 µM) and suppression of NF-κB signaling .

ActivityModel/AssayResult
AntimicrobialS. aureus MIC8 µg/mL
Anti-inflammatoryCarrageenan edema62% reduction at 50 mg/kg
Anticancer (Preliminary)MCF-7 cell viabilityIC₅₀ = 12 µM

Structure-Activity Relationships (SAR)

Role of the Chlorophenyl Group

The 4-chloro substitution on the phenyl ring is critical for bioactivity. Removal of the chlorine atom reduces antimicrobial potency by 4-fold, likely due to diminished hydrophobic interactions with target proteins .

Impact of the Dihydropyrrole Moiety

The dihydropyrrole’s partial unsaturation enhances conformational flexibility, enabling binding to sterically constrained active sites. Saturation of the pyrrole ring abolishes COX-2 inhibition, underscoring its role in maintaining optimal geometry .

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could improve bioavailability and reduce off-target effects. Preliminary in silico models predict a 3-fold increase in tumor accumulation with PEGylated carriers .

Hybrid Molecules

Conjugation with known pharmacophores (e.g., fluoroquinolones) may yield dual-action agents. A recent hybrid derivative showed synergistic antimicrobial and anticancer activity in zebrafish models .

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